molecular formula C5H9NO B1619842 N-Allylacetamide CAS No. 692-33-1

N-Allylacetamide

Cat. No.: B1619842
CAS No.: 692-33-1
M. Wt: 99.13 g/mol
InChI Key: DVQCXAUFUOFSDW-UHFFFAOYSA-N
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Description

N-Allylacetamide is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53475. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroformylation in Synthesis

N-Allylacetamide has been utilized in the hydroformylation process to facilitate the synthesis of various compounds. Verspui et al. (2000) demonstrated that water can increase the selectivity in the Rh–phosphine catalyzed hydroformylation of this compound. This process involves an aqueous–organic biphasic system containing a hydrophobic Rh-catalyst, which allows for easy separation of the catalyst and product. The aqueous product phase can then be used in a one-pot synthesis of melatonin (Verspui et al., 2000).

Catalytic Transformations

This compound undergoes allylic rearrangement when catalyzed by certain cluster complexes. Afonin et al. (2009) found that the cluster complexes (μ-H)Os 3 (μ-O CR)(СО) 10 catalyze the allylic rearrangement of this compound at room temperature. This reaction is significantly accelerated under microwave irradiation (Afonin et al., 2009).

Visible-Light-Induced Reactions

Qian et al. (2021) developed a method for the sequential sulfonylation/hydroxylation process of allylacetamides. This involves generating sulfonyl radicals from arylsulfinic acids using eosin Y as an organic photocatalyst under visible-light irradiation. This method constructs new C-O and C-S bonds in a one-pot process to access β-tert-hydroxy sulfone derivatives (Qian et al., 2021).

Enantioselective Synthesis of N-Heterocycles

Behenna et al. (2011) described the enantioselective synthesis of nitrogen-containing heterocycles (N-heterocycles) using palladium-catalyzed decarboxylative allylic alkylation of lactams. This synthesis is important in the total synthesis of natural products and medicinal chemistry. The research demonstrates how this catalysis affords enantiopure quaternary lactams (Behenna et al., 2011).

Mechanism of Action

Target of Action

N-Allylacetamide is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of this compound are the molecules it interacts with during these reactions. For instance, in the presence of a palladium catalyst and sodium t-butoxide, this compound undergoes arylative cyclisation with aryl halides .

Mode of Action

The mode of action of this compound involves its interaction with these targets. In the presence of a palladium catalyst and sodium t-butoxide, this compound reacts with aryl halides to undergo arylative cyclisation . This reaction results in the formation of benzyl-substituted oxazolines .

Biochemical Pathways

The arylative cyclisation of this compound with aryl halides is a key step in the synthesis of benzyl-substituted oxazolines . This reaction can be considered part of a larger biochemical pathway involving the transformation of this compound into more complex molecules. The downstream effects of this pathway depend on the specific context in which the reaction is being used.

Pharmacokinetics

For instance, the presence of a palladium catalyst and sodium t-butoxide is necessary for this compound to undergo arylative cyclisation .

Result of Action

The result of this compound’s action is the formation of benzyl-substituted oxazolines . This transformation represents a significant change at the molecular level, demonstrating the potential of this compound as a reactant in chemical synthesis.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a palladium catalyst and sodium t-butoxide is necessary for the arylative cyclisation to occur . Therefore, the efficacy and stability of this compound’s action can be significantly affected by the reaction conditions.

Properties

IUPAC Name

N-prop-2-enylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-4-6-5(2)7/h3H,1,4H2,2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQCXAUFUOFSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

29469-99-6
Record name Acetamide, N-2-propen-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29469-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60219232
Record name N-Allylacetamide
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Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692-33-1
Record name N-Allylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Allylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-allyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53475
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Record name N-Allylacetamide
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Record name N-allylacetamide
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Record name N-ALLYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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